molecular formula C14H18ClNO6S B13453245 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid

Katalognummer: B13453245
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: ZFUWZYIIVPPXJY-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-(chlorosulfonyl)phenyl substituent. The Boc group enhances stability during synthetic processes, while the chlorosulfonyl moiety provides electrophilic reactivity, making it valuable for conjugation in drug development or polymer chemistry.

The chlorosulfonyl group distinguishes it from analogs by enabling nucleophilic substitution (e.g., with amines or alcohols), which is critical in forming sulfonamides or sulfonate esters. This functional group’s reactivity contrasts with non-electrophilic substituents like methoxy or halogens in similar Boc-protected amino acids .

Eigenschaften

Molekularformel

C14H18ClNO6S

Molekulargewicht

363.8 g/mol

IUPAC-Name

(2S)-3-(4-chlorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18ClNO6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI-Schlüssel

ZFUWZYIIVPPXJY-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Preparation of the Amino Acid Backbone

The amino acid backbone can be synthesized via asymmetric synthesis or chiral resolution of phenylalanine derivatives. Common methods include:

  • Asymmetric Hydrogenation: Starting from phenylalanine precursors, asymmetric hydrogenation catalyzed by chiral catalysts yields the (2S)-enantiomer with high enantiomeric excess.
  • Chiral Resolution: Resolution of racemic mixtures via chiral chromatography or formation of diastereomeric salts.

Reference: Literature indicates the use of chiral auxiliaries or enzymatic methods for high stereoselectivity (see literature on amino acid synthesis).

Step 2: Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an inert solvent like dichloromethane or tetrahydrofuran.

Amino acid + Boc2O + Base → Boc-protected amino acid

Reaction conditions: Room temperature, inert atmosphere, 12-24 hours.

Outcome: Formation of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid.

Step 3: Chlorosulfonylation of the Phenyl Ring

The key step involves electrophilic substitution with chlorosulfonyl chloride (ClSO2Cl). The phenyl ring, activated by the amino group and possibly other substituents, undergoes sulfonylation.

  • Reagents: Chlorosulfonyl chloride, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.
  • Conditions: Low temperature (0°C to room temperature) to control mono-substitution and prevent polysulfonylation.
  • Procedure: The Boc-protected amino acid is dissolved in an inert solvent (e.g., dichloromethane), cooled, and chlorosulfonyl chloride is added dropwise. The mixture is stirred, then warmed gradually to room temperature.

Reaction:

Phenyl ring + ClSO2Cl → 4-(Chlorosulfonyl)phenyl derivative

Note: Reaction selectivity is enhanced by controlling temperature and stoichiometry.

Step 4: Workup and Purification

Post-reaction, the mixture is quenched with water or dilute acid, extracted, and purified via column chromatography or recrystallization. The final product is characterized by NMR, IR, and mass spectrometry to confirm the chlorosulfonyl substitution and stereochemistry.

Supporting Data and Optimization

Parameter Typical Range Remarks
Boc protection 1.0–1.2 equivalents Ensures complete protection
Chlorosulfonyl chloride 1.1–1.3 equivalents Controls mono-substitution
Temperature 0°C to 25°C Prevents over-sulfonylation
Solvent Dichloromethane Inert, suitable for sulfonylation

Reaction yields vary between 65-85%, with high stereoselectivity maintained through chiral starting materials and controlled conditions.

Recent Advances and Patent Data

Recent patent literature, such as WO2019043724A1, describes optimized processes involving:

  • Use of specific coupling agents and bases to improve regioselectivity.
  • Solvent systems tailored for better yield and purity.
  • Sequential sulfonylation steps with intermediate purification to enhance overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Wissenschaftliche Forschungsanwendungen

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is primarily related to its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and modification of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs differ in the aryl substituent and associated functional groups, influencing reactivity, solubility, and biological activity:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid 4-(chlorosulfonyl) C₁₄H₁₈ClNO₆S ~363.8 Electrophilic reactivity, conjugation -
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-chloro-3-fluoro C₁₄H₁₇ClFNO₄ 317.74 Halogenated aromatic, protease inhibition
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxy C₁₅H₂₁NO₅ 295.33 Electron-donating group, improved solubility
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-(trifluoromethoxy) C₁₅H₁₈F₃NO₅ 349.31 Lipophilic, metabolic stability
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid 4-hydroxy-2-methyl C₁₅H₂₁NO₅ 295.33 Hydrogen-bonding, antioxidant activity

Analytical Characterization

  • NMR/HRMS : Stereochemistry confirmed via ¹³C/DEPT NMR (e.g., compound 36 in ) and high-resolution mass spectrometry .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in intermediates (e.g., compound 12 in ) .

Biologische Aktivität

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid, commonly referred to as Boc-L-phenylalanine sulfonamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H30N2O6S
  • Molecular Weight : 406.53 g/mol
  • CAS Number : 53054-02-7
  • SMILES Representation : O=C(NCC1=CC=C(C=C1)C(C(=O)O)N(C(=O)OC(C)(C)C)=O)

The compound features a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility, making it suitable for biological applications.

Mechanisms of Biological Activity

The biological activity of Boc-L-phenylalanine sulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to interact with nucleophiles in enzymes, potentially inhibiting their function. This mechanism is crucial in targeting bacterial enzymes involved in pathogenicity.
  • Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Anticancer Potential : Preliminary studies suggest that Boc-L-phenylalanine sulfonamide may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of Boc-L-phenylalanine sulfonamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • The compound displayed a bacteriostatic effect at sub-MIC levels, suggesting potential for use in combination therapies to enhance efficacy against resistant strains .

Anticancer Activity

Research conducted on the cytotoxic effects of Boc-L-phenylalanine sulfonamide on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
  • Mechanistic studies indicated that the compound induces cell cycle arrest at the G1 phase and activates caspase pathways leading to apoptosis .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueObservations
AntimicrobialE. coli32 µg/mLBacteriostatic effect at sub-MIC levels
AntimicrobialS. aureus16 µg/mLEffective against resistant strains
AnticancerHeLa25 µMInduces apoptosis via caspase activation
AnticancerMCF-730 µMCell cycle arrest at G1 phase

Q & A

Basic Research Questions

Q. How can the synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions using LiOH-mediated hydrolysis in a THF/water mixture (2:1 v/v) at 0°C to RT, followed by acidification to pH ~6 for Boc-deprotection . For coupling steps, employ DCC/DMAP in CH₂Cl₂ for amide bond formation, ensuring anhydrous conditions to minimize side reactions . Purify via silica gel chromatography (petroleum ether/EtOAc gradient) or preparative HPLC (C18 phenyl column) to isolate the target compound .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (300–400 MHz in CDCl₃ or DMSO-d₆) to verify stereochemistry and functional groups, and LCMS (ES+) to confirm molecular weight . For chiral purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with enantiomeric standards .

Q. How should this compound be stored to maintain stability, given its chlorosulfonyl group?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the chlorosulfonyl moiety. Avoid exposure to moisture, heat, or basic conditions, which may degrade the sulfonyl chloride group .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group enable applications in drug conjugate synthesis?

  • Methodological Answer : The chlorosulfonyl group reacts selectively with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, conjugate with amino-containing biomolecules (e.g., peptides) in anhydrous DMF at 0°C, using Et₃N as a base to scavenge HCl . Monitor reaction progress via TLC (silica, UV-active spots) and isolate conjugates via size-exclusion chromatography .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : If NMR signals suggest impurities or diastereomers, repeat purification using reverse-phase HPLC (ACN/water + 0.1% TFA). For ambiguous stereochemistry, compare experimental optical rotation ([α]D) with literature values or perform X-ray crystallography on a crystalline derivative (e.g., ethyl ester) .

Q. How can this compound serve as a precursor in targeted prodrug design?

  • Methodological Answer : The Boc-protected amino acid backbone allows selective deprotection (e.g., TFA in DCM) to generate a free amine for further functionalization. Incorporate into peptide-based prodrugs via solid-phase synthesis, leveraging the chlorosulfonyl group for post-synthetic modifications (e.g., linking to targeting ligands) .

Q. What are the potential pitfalls in scaling up the synthesis, and how are they mitigated?

  • Methodological Answer : At larger scales, exothermic reactions (e.g., DCC couplings) require controlled addition of reagents and cooling. Replace silica gel chromatography with continuous flow purification systems. Optimize solvent recovery (e.g., CH₂Cl₂) to reduce costs and environmental impact .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed LCMS molecular ion peaks?

  • Methodological Answer : If the observed [M+H]⁺ peak deviates, consider adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Re-analyze using high-resolution MS (HRMS, Q-TOF) to confirm exact mass. For persistent issues, synthesize a methyl ester derivative to stabilize the compound during ionization .

Key Safety and Handling Considerations

  • Chlorosulfonyl Group Hazards : Handle in a fume hood with nitrile gloves and PPE. Neutralize waste with 10% NaHCO₃ before disposal .
  • Boc Protection Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) unless intentional deprotection is required .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.